molecular formula C15H11ClN4O2S B2708352 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide CAS No. 1207008-58-9

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2708352
CAS No.: 1207008-58-9
M. Wt: 346.79
InChI Key: OMSBOKFRWQVGPE-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions where a chlorophenyl group is introduced to the pyrimidine ring.

    Formation of the thiazole ring: This can be synthesized through cyclization reactions involving thiourea and α-haloketones.

    Coupling of the thiazole and pyrimidine rings: This step typically involves nucleophilic substitution reactions where the thiazole ring is attached to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities and chemical properties not found in other compounds

Biological Activity

The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that belongs to the class of pyrimidinyl acetamides. Its unique structural features, including a chlorophenyl group and a thiazole moiety, suggest significant potential for various biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₁₅H₁₁ClN₄O₂S
  • Molecular Weight : 346.8 g/mol
  • CAS Number : 1207008-58-9

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of thiazole and pyrimidine have been synthesized and tested against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. These studies often utilize assays like MTT to assess cell viability and apoptosis induction through caspase activation pathways .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
Compound AA5495.0Induces apoptosis via caspase activation
Compound BC63.5Inhibits DNA synthesis
Target CompoundA549TBDTBD

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated microglia, suggesting a potential role in neuroinflammatory conditions such as Parkinson's disease. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Enzyme Inhibition

Enzymatic activity assays have shown that derivatives of this compound can act as effective inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease. These findings highlight the potential for developing treatments for conditions like Alzheimer's disease and bacterial infections .

Table 2: Enzyme Inhibition Potency

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseCompound A1.5
UreaseCompound B0.9

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function.
  • Receptor Modulation : It can modulate receptor activity, influencing downstream signaling pathways related to inflammation and apoptosis.
  • DNA Interaction : Similar compounds have shown potential in disrupting DNA synthesis in cancer cells, leading to cell death.

Case Studies

Several case studies illustrate the effectiveness of thiazole-pyrimidine derivatives:

  • Study on Anticancer Effects : A recent study synthesized multiple derivatives and tested their cytotoxicity against human cancer cell lines, revealing promising candidates with IC50 values below 10 µM.
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects against LPS-induced inflammation in microglial cells, demonstrating significant reductions in nitric oxide production and inflammatory cytokines.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c16-11-3-1-10(2-4-11)12-7-14(22)20(9-18-12)8-13(21)19-15-17-5-6-23-15/h1-7,9H,8H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSBOKFRWQVGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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